molecular formula C13H20N2O2 B5414347 N-(3,4-dimethoxyphenyl)-3-piperidinamine

N-(3,4-dimethoxyphenyl)-3-piperidinamine

Cat. No.: B5414347
M. Wt: 236.31 g/mol
InChI Key: KGPGXJNMOOKBMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(3,4-dimethoxyphenyl)-3-piperidinamine” were not found, similar compounds such as 3,4-dihydroisoquinolines have been synthesized using nitroalkanes in polyphosphoric acid . Another related compound, N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines, was synthesized via a Dimroth rearrangement .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted using methods like vibrational spectra analysis, HOMO–LUMO analysis, and hyperpolarizability studies . A detailed study on a similar compound, 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, has been reported .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the corrosion behavior of mild steel in acidic media was investigated using a similar compound, N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide, as an inhibitor . Another study reported the reaction mechanism of 3,4-dimethoxybenzaldehyde formation from 1-(3′,4′-dimethoxyphenyl)propene .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, vibrational wavenumbers with Raman intensities and infrared absorption intensities have been calculated for a similar compound .

Mechanism of Action

The mechanism of action of similar compounds has been studied in various contexts. For example, in the corrosion inhibition study mentioned earlier, the compound acted as an inhibitor by undergoing physisorption on the mild steel surface .

Safety and Hazards

Safety data sheets for similar compounds suggest that they may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-6-5-10(8-13(12)17-2)15-11-4-3-7-14-9-11/h5-6,8,11,14-15H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPGXJNMOOKBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCCNC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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